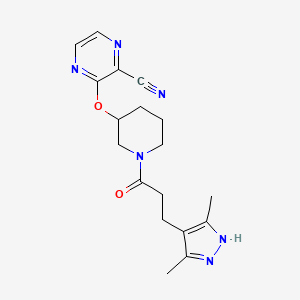

3-((1-(3-(3,5-Dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazin-2-carbonitril

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C18H22N6O2 and its molecular weight is 354.414. The purity is usually 95%.

BenchChem offers high-quality 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

- Forscher haben die antiviralen Eigenschaften dieser Verbindung untersucht. Insbesondere subtile strukturelle Variationen am Phenylrest haben sich als Einfluss auf seine antivirale Aktivität erwiesen . Weitere Untersuchungen könnten sich auf seinen Wirkmechanismus und mögliche Anwendungen gegen bestimmte Viren konzentrieren.

- Die gleiche Verbindung hat vielversprechende antitumorale Wirkungen gezeigt. Sie hemmt die Tubulinpolymerisation, was zu ihrer antitumoralen Aktivität beiträgt . Die Untersuchung ihrer Wirksamkeit gegen verschiedene Arten von Krebszellen und das Verständnis der zugrunde liegenden Mechanismen könnten für die Krebstherapie wertvoll sein.

- Obwohl dies für diese Verbindung nicht explizit erwähnt wird, wurden ähnliche Pyrazolderivate als energetische Materialien untersucht. Ihre Unempfindlichkeit und ihr Potenzial als metallfreie Detonationsstoffe machen sie zu interessanten Kandidaten für Anwendungen in Sprengstoffen und Treibstoffen .

- Imidazolhaltige Verbindungen, die mit dieser Struktur verwandt sind, haben ein gutes antimikrobielles Potenzial gezeigt . Die Erforschung der antibakteriellen, antifungalen und antiparasitären Aktivitäten unserer Verbindung könnte Einblicke in ihre therapeutischen Anwendungen liefern.

- Ein neu synthetisiertes Pyrazolinderivat mit einer ähnlichen Pyrazolringstruktur wurde auf neurotoxisches Potenzial untersucht. Das Verständnis seiner Auswirkungen auf die Acetylcholinesterase (AchE)-Aktivität und die oxidativen Stresswerte im Gehirn könnte für die Neuropharmakologie relevant sein .

- Pyrazolderivate wurden mit verschiedenen anderen Aktivitäten in Verbindung gebracht, darunter entzündungshemmende, antioxidative und Antikrebswirkungen. Die Erforschung dieser Aspekte für unsere Verbindung kann zusätzliche Anwendungen aufdecken .

Antivirale Aktivität

Antitumorale Aktivität

Energetische Materialien

Antimicrobielle Wirkung

Neurotoxizitätsstudien

Weitere biologische Aktivitäten

Biologische Aktivität

The compound 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of the compound is C19H24N4O2. The structure includes a pyrazole ring, a piperidine moiety, and a carbonitrile group, which are critical for its biological activity. The presence of these functional groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a range of biological activities, including:

- Antitumor Activity : Pyrazole compounds have been shown to inhibit cancer cell proliferation by targeting various pathways such as EGFR and Aurora-A kinase. For example, studies demonstrated that certain pyrazole derivatives effectively inhibited the growth of breast cancer cells (e.g., MDA-MB-231) and other cancer types .

- Anti-inflammatory Properties : Many pyrazole derivatives possess anti-inflammatory effects, which can be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes .

- Antibacterial and Antifungal Activities : Some studies have highlighted the antibacterial and antifungal properties of pyrazoles, making them candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of 3-((1-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is essential for optimizing its biological activity. Key observations include:

- Substituent Effects : The presence of methyl groups on the pyrazole ring enhances lipophilicity and may improve cellular uptake.

- Piperidine Linkage : The piperidine moiety contributes to the compound's ability to interact with biological targets through hydrogen bonding and steric effects.

- Carbonitrile Group : This functional group is known for its ability to engage in dipolar interactions, potentially increasing binding affinity to target proteins.

Case Studies

- Anticancer Activity : In a study involving various cancer cell lines, 3-(3,5-dimethyl-1H-pyrazol-4-yl) derivatives were tested for their ability to inhibit proliferation. Results indicated significant cytotoxic effects against MDA-MB-231 cells when combined with doxorubicin, suggesting a synergistic effect that warrants further investigation .

- Anti-inflammatory Studies : Research conducted on pyrazole derivatives indicated a reduction in inflammatory markers in vitro. The compound was tested against lipopolysaccharide-induced inflammation in macrophages with promising results .

Data Table: Summary of Biological Activities

Eigenschaften

IUPAC Name |

3-[1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]piperidin-3-yl]oxypyrazine-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c1-12-15(13(2)23-22-12)5-6-17(25)24-9-3-4-14(11-24)26-18-16(10-19)20-7-8-21-18/h7-8,14H,3-6,9,11H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXUHNUPILWXQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.